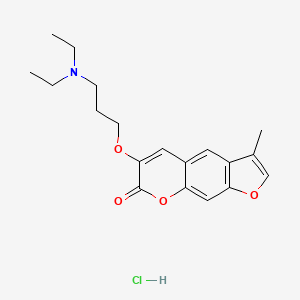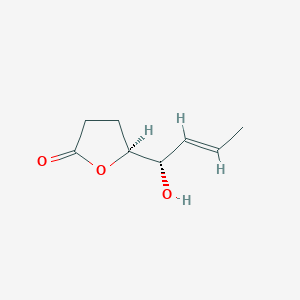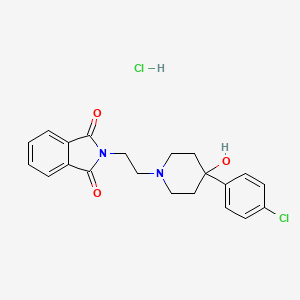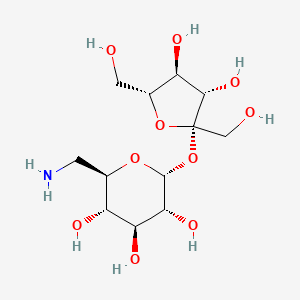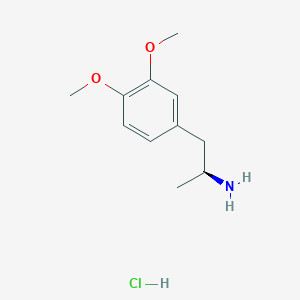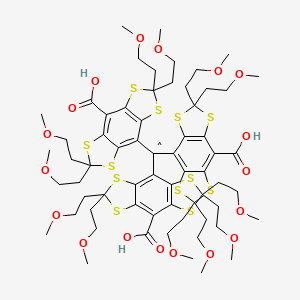
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d')bis(1,3)dithiol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- is a complex organic compound belonging to the family of trityl radicals. These radicals are known for their stability and unique properties, making them valuable in various scientific and industrial applications. The compound is characterized by its paramagnetic nature, which allows it to be used as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- involves several steps. One common method starts with the preparation of the diamagnetic precursor, tris(8-carboxy-2,2,6,6-tetramethylbenzo[1,2-d:4,5-d’]bis[1,3]dithiol-4-yl)methanol. This precursor is then treated with trifluoroacetic acid to generate the corresponding triarylmethyl cation. Nucleophilic quenching of this cation with triethyl phosphite produces the trityl radical containing a diethyl phosphonate moiety. Finally, hydrolysis of the phosphonate moiety yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include the preparation of the diamagnetic precursor, generation of the triarylmethyl cation, and nucleophilic quenching. These steps are optimized for large-scale production to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, which is useful in various redox reactions.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.
科学的研究の応用
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- has several scientific research applications:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular structures and dynamics.
Biology: Employed in site-directed spin labeling to investigate the structure and function of biological macromolecules.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Industry: Applied in the development of new materials with specific magnetic and electronic properties
作用機序
The mechanism of action of methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- involves its paramagnetic nature. The unpaired electron in the radical interacts with external magnetic fields, making it useful in EPR spectroscopy and MRI. The compound’s stability under various conditions allows it to be used in a wide range of applications without significant degradation .
類似化合物との比較
Similar Compounds
Tris(8-carboxy-2,2,6,6-tetramethylbenzo[1,2-d4,5-d’]bis[1,3]dithiol-4-yl)methyl:
Tris(2,4,6-trichlorophenyl)methyl radical: Another trityl radical with different substituents, used in similar applications but with distinct properties.
Uniqueness
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties enhance its stability and make it suitable for specialized applications in EPR spectroscopy and MRI .
特性
CAS番号 |
874618-81-2 |
|---|---|
分子式 |
C64H87O18S12 |
分子量 |
1529.2 g/mol |
InChI |
InChI=1S/C64H87O18S12/c1-71-25-13-59(14-26-72-2)83-44-38(45-51(41(56(65)66)50(44)89-59)90-60(84-45,15-27-73-3)16-28-74-4)37(39-46-52(91-61(85-46,17-29-75-5)18-30-76-6)42(57(67)68)53-47(39)86-62(92-53,19-31-77-7)20-32-78-8)40-48-54(93-63(87-48,21-33-79-9)22-34-80-10)43(58(69)70)55-49(40)88-64(94-55,23-35-81-11)24-36-82-12/h13-36H2,1-12H3,(H,65,66)(H,67,68)(H,69,70) |
InChIキー |
UNSMFUDALWFRFB-UHFFFAOYSA-N |
正規SMILES |
COCCC1(SC2=C(C3=C(C(=C2S1)C(=O)O)SC(S3)(CCOC)CCOC)[C](C4=C5C(=C(C6=C4SC(S6)(CCOC)CCOC)C(=O)O)SC(S5)(CCOC)CCOC)C7=C8C(=C(C9=C7SC(S9)(CCOC)CCOC)C(=O)O)SC(S8)(CCOC)CCOC)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


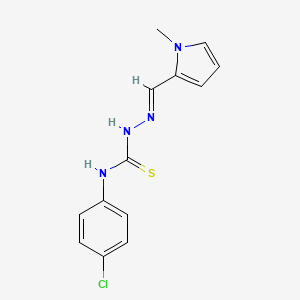
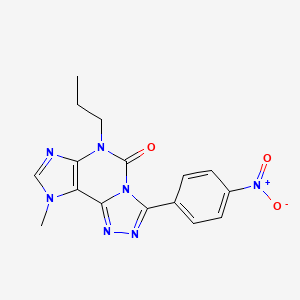
![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
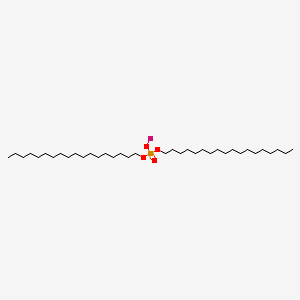
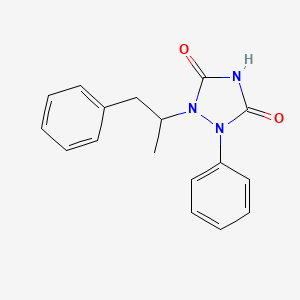
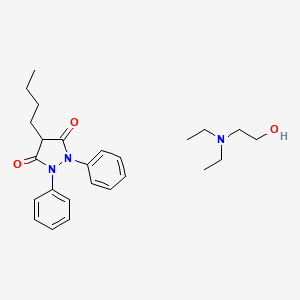
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)

